![molecular formula C16H14N2O3S B2815653 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 878061-50-8](/img/structure/B2815653.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzodioxin ring, which is a type of heterocyclic compound . Compounds with similar structures have been used in various fields, including medicine and materials science .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, such as IR, 1H NMR, and EI-MS . These techniques can provide information about the types of bonds and functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and varied. They can undergo various types of reactions, depending on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . These properties can include molecular weight, solubility, melting point, and more.
Scientific Research Applications
Antibacterial Agents
This compound has been synthesized and tested for its antibacterial potential . The research involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme .
Enzyme Inhibitors
The synthesized derivatives of this compound have shown moderate inhibitory activity against the lipoxygenase enzyme . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, which play a key role in several biological processes.
Protease Inhibitors
Sulfonamides, a class of compounds to which this compound belongs, are known to be inhibitors of proteases . Proteases are enzymes that break down proteins and peptides, and inhibitors of these enzymes can have significant therapeutic applications.
Carbonic Anhydrase Inhibitors
Sulfonamides are also inhibitors of carbonic anhydrase , an enzyme that plays a crucial role in maintaining the pH balance in the body. Inhibitors of this enzyme are used in the treatment of various conditions like glaucoma, epilepsy, and osteoporosis .
Antiviral Agents
Sulfonamides are widely used in antiviral medications . While specific antiviral activity of this compound has not been reported, it’s possible that it could have similar properties due to its structural similarity to other sulfonamides.
Antimigraine Agents
Sulfonamides are used in antimigraine medications . This compound, due to its sulfonamide group, could potentially be used in the development of new antimigraine drugs.
Antidiuretic Medications
Sulfonamides are used in antidiuretic medications . This compound could potentially be used in the treatment of conditions like diabetes insipidus, a condition characterized by frequent and heavy urination and thirst.
Organic Synthesis
Sulfonamides can be used in organic synthesis reactions to produce dendrimers . This compound, with its unique structure, could potentially be used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of similar compounds can vary widely, depending on their structure and the specific functional groups they contain. For instance, some compounds with a benzodioxin ring have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-19-11-3-5-15-12(9-11)18-16(22-15)17-10-2-4-13-14(8-10)21-7-6-20-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUOTQMDCLWXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine |
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